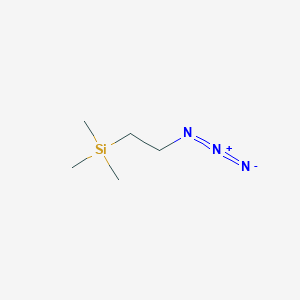
4-(4-cyano-5-(4-ethylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-cyano-5-(4-ethylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer.
Scientific Research Applications
Cyclooxygenase-2 (COX-2) Inhibition
Research on derivatives of benzenesulfonamides, including those with oxazolyl and ethylpiperazinyl groups, has shown significant selectivity and potency in inhibiting COX-2, an enzyme implicated in inflammatory processes and cancer. The introduction of fluorine atoms in these compounds has been found to notably increase COX-1/COX-2 selectivity, leading to the identification of potent and selective COX-2 inhibitors for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Antimicrobial Activity
The synthesis and evaluation of compounds containing the sulfonamido phenyl ethanone structure have demonstrated promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. This indicates a potential for developing new antimicrobial agents based on modifications of this core structure (Hassan et al., 2009).
Antimicrobial and Antifungal Agents
A novel series of thiazolidinone derivatives, incorporating ethylpiperazinyl and oxazolyl groups, have been synthesized and shown to possess antimicrobial activity against a range of bacterial and fungal strains. This highlights the utility of such compounds in the development of new antimicrobial and antifungal therapies (Patel et al., 2012).
Biomedical Applications
Poly(2-oxazolines), with varying alkyl chain lengths including ethyl groups, have been tested for cell cytotoxicity and found to exhibit non-cytotoxic properties. This supports their utilization in biomedical applications, including drug delivery systems and immunobiology, due to their low impact on cellular health and immunological parameters (Kronek et al., 2011).
Mechanism of Action
Target of Action
The compound, 4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide, is a functionalized oxazole derivative . Oxazoles are a versatile class of compounds with diverse biological activities, making them attractive targets in medicinal chemistry .
Mode of Action
The compound incorporates amino and sulfonamide functionalities into the oxazole scaffold, as they have shown potential for interacting with biological targets .
Biochemical Pathways
Oxazoles, the core structure of this compound, have been extensively studied in medicinal chemistry due to their diverse biological activities against various human diseases .
Result of Action
The compound has been evaluated for anticancer activity in vitro . No potent inhibitors of malignant cell growth were identified among the tested compounds . The compound exhibited pronounced anticancer activity against breast cancer and melanoma cell lines . It also showed a moderate effect primarily on renal cancer cell lines .
Biochemical Analysis
Biochemical Properties
The compound’s interactions with enzymes, proteins, and other biomolecules, as well as the nature of these interactions, have not been reported in the literature .
Cellular Effects
Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be investigated .
properties
IUPAC Name |
4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-4-22-9-11-23(12-10-22)18-16(13-19)20-17(26-18)14-5-7-15(8-6-14)27(24,25)21(2)3/h5-8H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYGONHKPJLENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

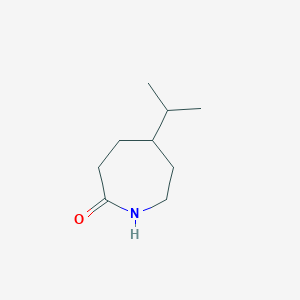
![3,4,5-trimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2935051.png)
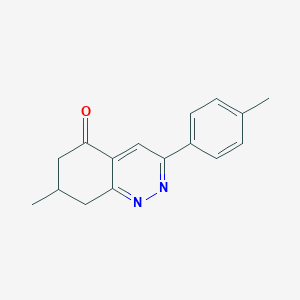
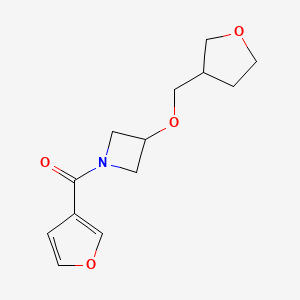
![2-Chloro-1-[3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2935056.png)
![2-benzylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935057.png)
![methyl 4-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2935060.png)
![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2935061.png)
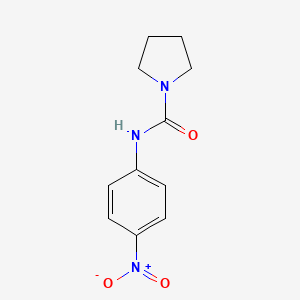
![1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate](/img/structure/B2935065.png)

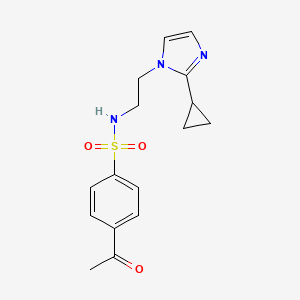
![5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2935069.png)
